N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide
Description
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide is a complex organic compound characterized by its unique structural features, including a dioxothiolan ring, an oxazole ring, and a prop-2-enylacetamide group
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-5-15(12-4-6-20(17,18)9-12)13(16)8-11-7-10(2)19-14-11/h3,7,12H,1,4-6,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVNVLDZBQRAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)N(CC=C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxothiolan Ring: This step involves the cyclization of a suitable precursor, such as a thiolane derivative, under oxidative conditions to form the dioxothiolan ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, in the presence of a dehydrating agent.
Coupling Reactions: The dioxothiolan and oxazole rings are then coupled with a prop-2-enylacetamide moiety through a series of condensation reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it a candidate for use in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide: shares structural similarities with other compounds containing dioxothiolan and oxazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
